molecular formula C24H20N2O2 B14185032 5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine CAS No. 929219-88-5

5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine

Cat. No.: B14185032
CAS No.: 929219-88-5
M. Wt: 368.4 g/mol
InChI Key: PALRIYKIVNPTMY-UHFFFAOYSA-N
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Description

5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine typically involves the coupling of 3-methoxyphenyl-substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine.

    Reduction: Formation of 5,5’-Bis(3-methoxyphenyl)-2,2’-dihydrobipyridine.

    Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with metal ions.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine core can form stable complexes with transition metals, which can influence various chemical and biological processes. The methoxy groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(4-methoxyphenyl)-2,2’-bipyridine: Similar structure but with methoxy groups at the 4-position.

    5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine: Hydroxy groups instead of methoxy groups.

    5,5’-Bis(3-cyanophenyl)-2,2’-bipyridine: Cyano groups instead of methoxy groups.

Uniqueness

5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and materials science.

Properties

CAS No.

929219-88-5

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-[5-(3-methoxyphenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C24H20N2O2/c1-27-21-7-3-5-17(13-21)19-9-11-23(25-15-19)24-12-10-20(16-26-24)18-6-4-8-22(14-18)28-2/h3-16H,1-2H3

InChI Key

PALRIYKIVNPTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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